Cas no 1025260-29-0 ((Z)-2-tert-butylsulfonyl-3-(4-fluoroanilino)prop-2-enenitrile)
(Z)-2-tert-butylsulfonyl-3-(4-fluoroanilino)prop-2-enenitrile Chemical and Physical Properties
Names and Identifiers
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- (Z)-2-tert-butylsulfonyl-3-(4-fluoroanilino)prop-2-enenitrile
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- MDL: MFCD00245157
- Inchi: 1S/C13H15FN2O2S/c1-13(2,3)19(17,18)12(8-15)9-16-11-6-4-10(14)5-7-11/h4-7,9,16H,1-3H3/b12-9-
- InChI Key: SWQZGKTVXMZADX-XFXZXTDPSA-N
- SMILES: C(#N)/C(/S(C(C)(C)C)(=O)=O)=C/NC1=CC=C(F)C=C1
Computed Properties
- Exact Mass: 282.084
- Monoisotopic Mass: 282.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 483
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78.3A^2
(Z)-2-tert-butylsulfonyl-3-(4-fluoroanilino)prop-2-enenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB161451-1 g |
2-((tert-Butyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile |
1025260-29-0 | 1g |
€211.30 | 2023-05-08 | ||
| abcr | AB161451-5 g |
2-((tert-Butyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile |
1025260-29-0 | 5g |
€377.50 | 2023-05-08 | ||
| abcr | AB161451-10 g |
2-((tert-Butyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile |
1025260-29-0 | 10g |
€482.50 | 2023-05-08 | ||
| Key Organics Ltd | MS-11236-1MG |
(2Z)-3-[(4-fluorophenyl)amino]-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile |
1025260-29-0 | >90% | 1mg |
£37.00 | 2025-02-08 | |
| Key Organics Ltd | MS-11236-5MG |
(2Z)-3-[(4-fluorophenyl)amino]-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile |
1025260-29-0 | >90% | 5mg |
£46.00 | 2025-02-08 | |
| Key Organics Ltd | MS-11236-10MG |
(2Z)-3-[(4-fluorophenyl)amino]-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile |
1025260-29-0 | >90% | 10mg |
£63.00 | 2025-02-08 | |
| Key Organics Ltd | MS-11236-20MG |
(2Z)-3-[(4-fluorophenyl)amino]-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile |
1025260-29-0 | >90% | 20mg |
£76.00 | 2023-04-18 | |
| Key Organics Ltd | MS-11236-50MG |
(2Z)-3-[(4-fluorophenyl)amino]-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile |
1025260-29-0 | >90% | 50mg |
£102.00 | 2025-02-08 | |
| Key Organics Ltd | MS-11236-100MG |
(2Z)-3-[(4-fluorophenyl)amino]-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile |
1025260-29-0 | >90% | 100mg |
£146.00 | 2025-02-08 | |
| abcr | AB161451-1g |
2-((tert-Butyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile; . |
1025260-29-0 | 1g |
€211.30 | 2024-06-10 |
(Z)-2-tert-butylsulfonyl-3-(4-fluoroanilino)prop-2-enenitrile Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on (Z)-2-tert-butylsulfonyl-3-(4-fluoroanilino)prop-2-enenitrile
Comprehensive Overview of (Z)-2-tert-butylsulfonyl-3-(4-fluoroanilino)prop-2-enenitrile (CAS No. 1025260-29-0)
The compound (Z)-2-tert-butylsulfonyl-3-(4-fluoroanilino)prop-2-enenitrile (CAS No. 1025260-29-0) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. This sulfonyl-containing nitrile derivative is characterized by its Z-configuration, which plays a critical role in its biological activity and chemical reactivity. Researchers are particularly interested in its fluoroanilino moiety, as fluorine substitution often enhances metabolic stability and bioavailability in drug candidates.
In recent years, the demand for fluorinated compounds like (Z)-2-tert-butylsulfonyl-3-(4-fluoroanilino)prop-2-enenitrile has surged, driven by their utility in medicinal chemistry and crop protection. A common question among researchers is: "How does the tert-butylsulfonyl group influence the compound's pharmacokinetics?" Studies suggest that this bulky substituent may improve membrane permeability while reducing undesired metabolic degradation. The compound's α,β-unsaturated nitrile functionality also makes it a valuable building block for Michael addition reactions, a topic frequently searched in synthetic chemistry forums.
From an SEO perspective, trending queries related to this compound include "synthesis of Z-configured sulfonyl nitriles" and "applications of 4-fluoroaniline derivatives in drug discovery." These reflect the growing intersection between computational chemistry and experimental work, where researchers use molecular docking to predict how the compound might interact with biological targets. Notably, the prop-2-enenitrile scaffold has been explored in kinase inhibitor development, aligning with current interests in targeted cancer therapies.
The stereochemistry of CAS 1025260-29-0 is another hot topic, as the Z-isomer often exhibits distinct properties compared to its E-counterpart. Analytical techniques like NMR spectroscopy and X-ray crystallography are crucial for confirming its configuration—a point emphasized in many patent applications. Environmental scientists have also examined its biodegradation pathways, responding to increased regulatory scrutiny on persistent organic pollutants.
In material science, the compound's electron-withdrawing sulfonyl and nitrile groups make it interesting for organic electronics. Recent publications discuss its potential as a non-fullerene acceptor in photovoltaic cells, tapping into the renewable energy trend. Meanwhile, its crystal packing behavior—often searched alongside Hirshfeld surface analysis—provides insights for designing co-crystals with improved solubility.
For synthetic chemists, optimizing the yield of (Z)-2-tert-butylsulfonyl-3-(4-fluoroanilino)prop-2-enenitrile remains a key challenge. Popular discussions focus on catalyst selection (e.g., palladium vs. copper systems) and green chemistry approaches to minimize hazardous waste. The compound's chiral center adjacent to the fluoroanilino group also opens doors to asymmetric synthesis methodologies, a rapidly evolving field.
Regulatory databases show growing patent activity around CAS 1025260-29-0, particularly in combination therapies and synergistic formulations. Its logP value (a frequently searched parameter) suggests moderate lipophilicity, making it suitable for blood-brain barrier penetration studies. These characteristics position it as a versatile intermediate for structure-activity relationship (SAR) explorations in multiple therapeutic areas.
In conclusion, (Z)-2-tert-butylsulfonyl-3-(4-fluoroanilino)prop-2-enenitrile represents a compelling case study in modern molecular design. Its multifaceted applications—from pharmaceutical intermediates to advanced materials—highlight the importance of stereoselective synthesis and property-driven optimization. As research continues, this compound will likely remain at the forefront of discussions about rational drug design and sustainable chemistry innovations.
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